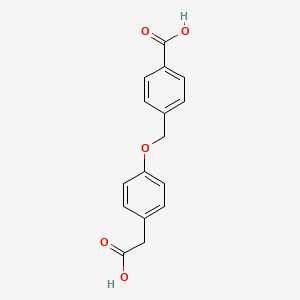

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Description

Properties

CAS No. |

1632286-21-5 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

4-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid |

InChI |

InChI=1S/C16H14O5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |

InChI Key |

GTZLXCKTJZVFBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of phenoxy-methyl linkage | Reaction of chloromethylphenol with phenylacetic acid in presence of base (e.g., NaOH) | Williamson ether synthesis or nucleophilic substitution |

| 2 | Introduction of carboxymethyl group | Alkylation or nucleophilic substitution with methoxycarbonyl precursors, followed by hydrolysis | Controlled pH and temperature critical for selectivity |

| 3 | Esterification (if applicable) | Acid catalyst such as sulfuric acid | To protect or activate carboxyl groups during synthesis |

| 4 | Hydrolysis of ester groups | Acidic or basic hydrolysis to yield free carboxylic acids | Final step to obtain target acid compound |

| 5 | Purification | Recrystallization or column chromatography | Ensures >95% purity validated by HPLC |

Detailed Synthetic Procedure

Phenoxy-Methyl Linkage Formation: The initial step involves reacting phenylacetic acid or its derivatives with chloromethylphenol under basic conditions (e.g., sodium hydroxide). This reaction typically proceeds via nucleophilic substitution (Williamson ether synthesis), where the phenolate ion attacks the chloromethyl group, forming the ether bond that links the two aromatic rings.

Carboxymethyl Group Introduction: The carboxymethyl substituent on the phenyl ring is introduced either by alkylation using methoxycarbonyl derivatives or by direct nucleophilic substitution with carboxymethyl halides. This step requires careful control of solvent polarity (polar aprotic solvents like DMF or DMSO are preferred) and temperature (60–80°C) to maximize yield and minimize side reactions such as over-esterification or oxidation.

Esterification and Hydrolysis: In some synthetic routes, esterification is employed to protect carboxyl groups during intermediate steps, using acid catalysts like sulfuric acid. Subsequent hydrolysis under acidic or basic conditions regenerates the free carboxylic acid groups, yielding the target compound.

Purification: The crude product is purified by recrystallization from suitable solvents (e.g., acetic acid or propionic acid) or by chromatographic techniques to achieve high purity (>95%), as confirmed by analytical methods like HPLC.

Industrial-Scale Synthesis

Industrial production of this compound involves scaled-up reactions in automated reactors with stringent control over reaction parameters such as temperature, pressure, and pH. The process optimization focuses on maximizing yield and purity while minimizing reaction time and side products.

Reaction Conditions: Typical industrial reactions are carried out at elevated temperatures (100–130°C) under oxygen or air atmosphere for oxidation steps when applicable.

Catalysts: Copper salts (e.g., cuprous chloride or bromide) and base catalysts (NaOH or KOH) are commonly used to promote nucleophilic substitution and condensation reactions.

Purification: After reaction completion, the product precipitates upon cooling and is filtered, washed, and recrystallized to obtain high-purity material suitable for further applications.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity and improve substitution reaction yields.

Catalyst Selection: Palladium and copper catalysts improve coupling efficiency in phenoxy-methyl ether formation, especially in Ullmann-type coupling reactions.

Temperature Control: Maintaining reaction temperatures between 60°C and 80°C reduces side reactions and improves regioselectivity.

Protecting Groups: Temporary protection of carboxylic acid groups as methyl esters prevents undesired nucleophilic attacks during multi-step synthesis.

Microwave-Assisted Synthesis: Application of microwave irradiation can reduce reaction times and improve regioselectivity in coupling steps.

Analytical Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C), X-ray crystallography, and high-resolution mass spectrometry (HRMS) are critical for confirming structure, purity, and molecular weight.

- Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF, DMSO (polar aprotic) | Enhances nucleophilicity, improves yield |

| Base | NaOH, KOH | Facilitates phenolate formation |

| Catalyst | CuI, Pd catalysts | Improves coupling efficiency |

| Temperature | 60–130°C | Controls reaction rate and side products |

| Reaction Time | 4–12 hours | Longer times may increase yield but risk side reactions |

| Purification | Recrystallization (acetic or propionic acid), chromatography | Achieves >95% purity |

| Analytical Techniques | NMR, HPLC, X-ray crystallography, MS | Confirm structure and purity |

The preparation of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid involves a multi-step synthetic route centered on nucleophilic substitution and ether formation between aromatic precursors, followed by functional group transformations to introduce carboxymethyl moieties. Optimization of reaction conditions—such as solvent choice, catalyst selection, temperature control, and purification methods—is essential to achieve high yields and purity. Industrial synthesis adapts these methods to large-scale production with robust process controls. Analytical characterization techniques provide definitive confirmation of compound identity and quality, supporting its use in advanced chemical and polymer applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is CHO, with a molecular weight of approximately 286.28 g/mol. The compound features a carboxymethyl group that enhances its acidic properties, making it a candidate for various biological interactions.

Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. Its structural features allow it to be modified into derivatives that exhibit enhanced biological activity. For instance, it can be transformed into compounds targeting specific enzymes or receptors involved in disease processes.

Table 1: Potential Pharmaceutical Derivatives

| Compound Name | Targeted Activity | References |

|---|---|---|

| Anti-inflammatory agent | Reduces inflammation | |

| Antipyretic agent | Lowers fever | |

| Analgesic drug | Pain relief |

Cancer Research

Recent studies have highlighted the compound's potential as a coactivator-associated arginine methyltransferase 1 (CARM1) inhibitor, which is overexpressed in various cancers. This suggests that derivatives of this compound could play a role in developing targeted cancer therapies .

Skin Care Formulations

The compound is being explored for its use in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients. Its carboxylic acid group can improve the solubility and stability of formulations.

Table 2: Cosmetic Formulation Properties

| Property | Description | References |

|---|---|---|

| Moisturizing effect | Enhances skin hydration | |

| Stability | Improves shelf-life of products | |

| Skin penetration | Facilitates absorption of nutrients |

Polymer Synthesis

The compound can be utilized as a monomer or crosslinking agent in polymer chemistry, contributing to the development of novel materials with specific mechanical and thermal properties. Its functional groups allow for further chemical modifications, leading to tailored polymer characteristics suitable for various applications.

Case Study 1: Anti-inflammatory Drug Development

A study demonstrated the synthesis of an anti-inflammatory derivative from this compound, showing promising results in preclinical trials for reducing inflammation in animal models. The compound's ability to inhibit specific inflammatory pathways was highlighted as a key finding .

Case Study 2: Cosmetic Product Efficacy

In a clinical trial assessing skin care products containing the compound, participants reported significant improvements in skin hydration and texture after regular use over eight weeks. The study concluded that formulations incorporating this compound were effective in enhancing skin quality .

Mechanism of Action

The mechanism of action of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoic acid (Compound 29)

- Structure : Features a chloro-substituted isoxazole ring instead of the carboxymethyl group in the target compound.

- Synthesis : Prepared via LiOH-mediated hydrolysis of a methyl ester precursor in THF/water .

- Activity : Exhibits in vitro growth inhibitory effects, highlighting the role of heterocyclic substituents in bioactivity .

4-(Methoxycarbonyl)benzoic Acid

- Structure: Lacks the phenoxy-methyl bridge but retains dual carboxylic acid/methyl ester groups.

- Applications : Used as an intermediate in peptide synthesis and HPLC analysis due to its polarity and stability .

Bezafibrate

- Structure: A phenylpropanoic acid derivative with a chlorobenzamide group and phenoxy linkage.

- Activity : A hypolipidemic agent that lowers triglycerides (43%) and cholesterol (20–25%) via PPAR-α activation, demonstrating the pharmacological relevance of aromatic carboxylic acids .

4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance water solubility, whereas hydrophobic substituents (e.g., chlorophenyl in Compound 29) increase lipophilicity, affecting bioavailability .

- Melting Points: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid: 217.5–220°C . Bezafibrate: Melting point > 180°C, typical for aromatic carboxylic acids .

Key Findings and Discussion

- Substituent Impact : Electron-withdrawing groups (e.g., Cl in Compound 29) enhance bioactivity, while ester groups (e.g., methoxycarbonyl) improve synthetic versatility.

- Synthetic Efficiency : Catalyst systems like K₂CO₃/Al₂O₃ significantly reduce reaction times compared to traditional methods .

- Structural Flexibility: The phenoxy-methyl bridge enables diverse functionalization, as seen in coordination polymers and enzyme inhibitors .

Biological Activity

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid, also known as 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, is a compound with significant structural features that suggest diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 286.28 g/mol. The compound features a carboxymethyl group and two aromatic rings, which are known to enhance interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Two aromatic rings connected by a methylene bridge.

- A carboxymethyl group that contributes to its acidic properties.

This unique configuration allows for potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacteria and fungi. The presence of the carboxylic acid moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased antibacterial activity.

Antioxidant Activity

Studies have demonstrated that related compounds can exhibit both prooxidant and antioxidant activities. For example, derivatives were found to scavenge reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen, indicating a potential role in mitigating oxidative stress . This duality suggests that the biological effects of this compound may depend on the specific conditions under which it is tested.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of similar compounds have shown promise in cancer research. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest . This highlights the need for further studies to explore the specific mechanisms by which this compound may exert anticancer effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 4-(4-Phenoxyphenyl)methylbenzoic acid | 55453-89-9 | 0.98 | Contains phenoxy groups; potential for drug development. |

| 4-(4-Phenylbutoxy)benzoic acid | 30131-16-9 | 0.96 | Similar aromatic structure; used in pharmaceuticals. |

| Ethyl 5-methoxy-2-methylbenzoate | 855949-35-8 | 0.94 | Methylated derivative; different functional properties. |

| 4-Methoxy-2,3-dimethylbenzoic acid | 5628-61-5 | 0.94 | Methylated benzoic acid; varied biological activities. |

| Methyl 4-methoxy-2-methylbenzoate | 35598-05-1 | 0.94 | Similar methylation pattern; used in organic synthesis. |

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Antimicrobial Activity : A study reported that derivatives of benzoic acid showed significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections.

- Cytotoxicity in Cancer Cells : Research has demonstrated that certain phenolic compounds exhibit cytotoxic effects on cancer cell lines, indicating that modifications to the benzoic framework can enhance therapeutic efficacy against tumors .

- Antioxidant Mechanisms : Investigations into the antioxidant properties of related compounds revealed their ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.